2-(Benzoylamino)-4-phenylbutyric acid
Overview
Description
The name “2-(Benzoylamino)-4-phenylbutyric acid” suggests that this compound is a derivative of butyric acid, which is a carboxylic acid with a four-carbon structure. The “Benzoylamino” part indicates the presence of a benzoyl group (a benzene ring attached to a carbonyl group) and an amino group (NH2), and “4-phenyl” suggests a phenyl group (a benzene ring) attached at the fourth carbon of the butyric acid .
Molecular Structure Analysis
The molecular structure would likely consist of a four-carbon chain (from the butyric acid) with a carboxyl group at one end, a phenyl group attached to the fourth carbon, and a benzoyl-amino group attached to the second carbon .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds often participate in reactions typical of carboxylic acids and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the carboxyl group would likely make it acidic, and the benzene rings could contribute to its lipophilicity .Mechanism of Action
Safety and Hazards
Future Directions
The future directions would depend on the potential applications of “2-(Benzoylamino)-4-phenylbutyric acid”. For instance, if it has therapeutic potential, future research could focus on optimizing its pharmacological properties and evaluating its efficacy and safety in preclinical and clinical studies .
Properties
IUPAC Name |
2-benzamido-4-phenylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(14-9-5-2-6-10-14)18-15(17(20)21)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQLWMGRTKMDAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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